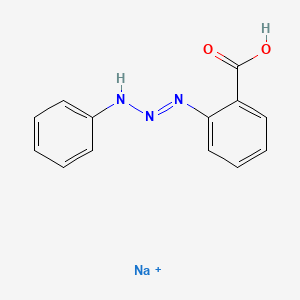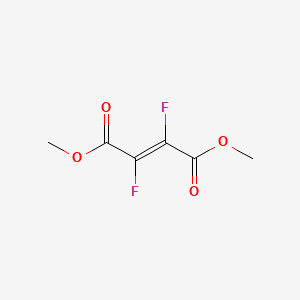![molecular formula C33H32N2O5 B14754836 4-[[3,6-Bis(3,5-dimethoxyphenyl)carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14754836.png)
4-[[3,6-Bis(3,5-dimethoxyphenyl)carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[3,6-Bis(3,5-dimethoxyphenyl)carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent hole-transport ability
Vorbereitungsmethoden
The synthesis of 4-[[3,6-Bis(3,5-dimethoxyphenyl)carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole involves multiple steps. The initial step typically includes the preparation of the carbazole derivative, which can be achieved through various synthetic routes. One common method involves the reaction of 9H-carbazole with appropriate reagents under controlled conditions .
Analyse Chemischer Reaktionen
This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may lead to the formation of quinone derivatives, while reduction reactions can yield amine derivatives .
Wissenschaftliche Forschungsanwendungen
4-[[3,6-Bis(3,5-dimethoxyphenyl)carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In medicine, it is being explored for its potential use in drug delivery systems and as a therapeutic agent . In industry, it is used in the production of OLEDs and other optoelectronic devices due to its excellent photochemical properties .
Wirkmechanismus
The mechanism of action of 4-[[3,6-Bis(3,5-dimethoxyphenyl)carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The carbazole moiety in the compound acts as an electron donor, while the oxazole ring can act as an electron acceptor . This donor-acceptor interaction facilitates the transfer of electrons, which is crucial for its function in optoelectronic devices . Additionally, the compound’s ability to form stable radicals makes it useful in various catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Compared to other carbazole derivatives, 4-[[3,6-Bis(3,5-dimethoxyphenyl)carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole stands out due to its unique combination of photochemical stability and electron transport properties . Similar compounds include 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene and 3,6-di-tert-butylcarbazole . These compounds share some properties with this compound but differ in their specific applications and efficiency in various processes .
Eigenschaften
Molekularformel |
C33H32N2O5 |
|---|---|
Molekulargewicht |
536.6 g/mol |
IUPAC-Name |
4-[[3,6-bis(3,5-dimethoxyphenyl)carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C33H32N2O5/c1-20-34-25(19-40-20)18-35-32-8-6-21(23-10-26(36-2)16-27(11-23)37-3)14-30(32)31-15-22(7-9-33(31)35)24-12-28(38-4)17-29(13-24)39-5/h6-17,25H,18-19H2,1-5H3 |
InChI-Schlüssel |
DKSXYXFAHYVJAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(CO1)CN2C3=C(C=C(C=C3)C4=CC(=CC(=C4)OC)OC)C5=C2C=CC(=C5)C6=CC(=CC(=C6)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


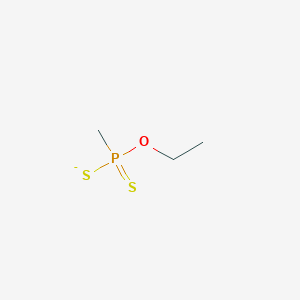
![2,2,2-Trifluoro-1-[4-(methoxymethoxy)phenyl]ethanone](/img/structure/B14754778.png)

![[2-Fluoro-4-(1-propylcyclohexyl)phenyl]boronic acid](/img/structure/B14754784.png)
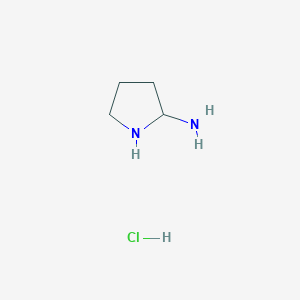
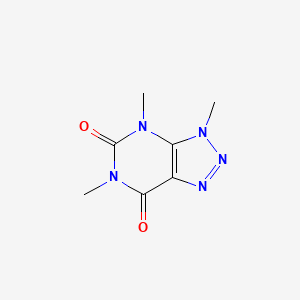
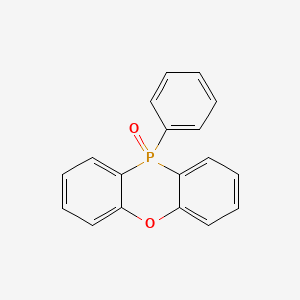
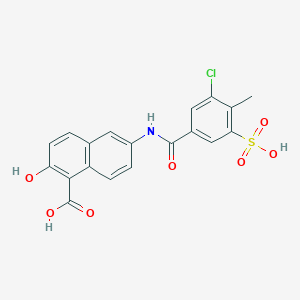
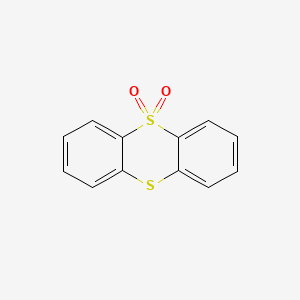
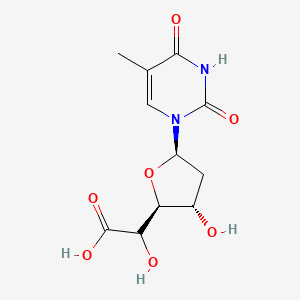
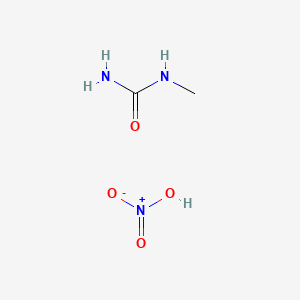
![(14R,15S,18R,19R,22S,23S)-3,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-10-azahexacyclo[12.11.0.02,11.04,9.015,23.018,22]pentacosa-1(25),2,4,6,8,10-hexaene](/img/structure/B14754821.png)
